Qingyangshengenin B

Vue d'ensemble

Description

L’Otophylloside B est un glycoside stéroïdien C-21 isolé des racines de Cynanchum otophyllum, une plante médicinale traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés neuroprotectrices, anti-âge et anti-épileptiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’Otophylloside B est généralement isolé des racines de Cynanchum otophyllum par une série de processus d’extraction et de purification. Les racines sont d’abord séchées et réduites en poudre, puis extraites à l’aide de solvants tels que le méthanol ou l’éthanol. L’extrait est ensuite soumis à des techniques chromatographiques, notamment la chromatographie sur colonne et la chromatographie liquide haute performance (CLHP), pour isoler et purifier l’Otophylloside B .

Méthodes de production industrielle : La production industrielle d’Otophylloside B implique l’extraction à grande échelle des racines de Cynanchum otophyllum. Le processus comprend l’extraction par solvant, la concentration et la purification à l’aide de techniques chromatographiques avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L’Otophylloside B subit diverses réactions chimiques, notamment :

Oxydation : L’Otophylloside B peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la fraction glycosidique de l’Otophylloside B, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogénoalcanes et les chlorures d’acyle, sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de l’Otophylloside B, chacun présentant des activités biologiques uniques .

4. Applications de la recherche scientifique

Chimie : L’Otophylloside B sert de composé précieux pour l’étude des glycosides stéroïdiens et de leurs propriétés chimiques.

Applications De Recherche Scientifique

Pharmacological Properties

Qingyangshengenin B exhibits several pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in activated immune cells. In vivo studies have shown its efficacy in ameliorating inflammation in animal models of diseases like arthritis and colitis.

- Neuroprotective Effects : Research indicates that this compound may improve cognitive functions by reducing β-amyloid and tau aggregates in transgenic mice models of Alzheimer's disease. This suggests a potential role in mitigating neurodegenerative disorders .

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anti-aging effects .

Applications in Research

This compound has been utilized in various research contexts:

- Toxicological Studies : Its tissue distribution patterns are essential for understanding drug safety and efficacy, particularly in long-term toxicity assessments .

- Sensing Applications : Recent studies have explored the use of this compound as a selective and sensitive sensor for mercuric ions, showcasing its potential applications in environmental monitoring .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice with Alzheimer's disease, administration of this compound led to significant improvements in learning and memory capabilities. The compound effectively reduced the levels of β-amyloid plaques and tau protein aggregates, which are hallmarks of Alzheimer's pathology. This study underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers and improved joint function compared to control groups. This suggests that this compound could be developed as a treatment option for inflammatory conditions such as arthritis.

Data Summary Table

Mécanisme D'action

L’Otophylloside B exerce ses effets par le biais de multiples cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

L’Otophylloside B est comparé à d’autres glycosides stéroïdiens C-21, tels que :

Otophylloside A : Structure similaire, mais diffère dans sa fraction glycosidique, conduisant à des activités biologiques distinctes.

Caudatine 3-O-β-cymaropyranoside : Présente une activité neurotrophique puissante, mais diffère dans son profil cytotoxique.

Caudatine 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside : Connu pour sa cytotoxicité sélective contre les cellules cancéreuses du côlon humain.

L’Otophylloside B se distingue par sa combinaison unique de propriétés neuroprotectrices, anti-âge et anti-épileptiques, ce qui en fait un composé polyvalent pour diverses applications de recherche scientifique .

Activité Biologique

Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside derived from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. This compound has attracted attention due to its diverse biological activities, particularly its neuroprotective , anti-aging , and anti-epileptic properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily targets amyloid-beta (Aβ) , a peptide associated with neurodegenerative diseases such as Alzheimer's. The compound reduces Aβ expression at the mRNA level, thereby mitigating its toxic effects on neuronal cells. This mechanism is crucial for its neuroprotective effects, particularly in models of Alzheimer's disease.

Biochemical Pathways

- Reduction of Aβ Toxicity : this compound decreases Aβ deposition by inhibiting its expression.

- Regulation of Inflammatory Mediators : The compound has been shown to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in activated immune cells, indicating potential anti-inflammatory properties.

Biological Effects

This compound exhibits several noteworthy biological effects:

- Neuroprotection : Protects against Aβ toxicity and promotes neuronal health.

- Anti-aging : Extends lifespan and increases resistance to heat stress in model organisms such as Caenorhabditis elegans.

- Anti-inflammatory : Ameliorates inflammation in animal models of diseases like arthritis and colitis.

- Antiepileptic Activity : Demonstrated efficacy in models for epilepsy, suggesting potential therapeutic applications .

Case Studies and Experimental Results

-

Neuroprotective Effects :

- In a study involving C. elegans, this compound significantly delayed body paralysis and improved chemotaxis response, indicating enhanced neural function and resilience against stressors.

-

Inflammatory Response :

- In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated immune cells. This suggests a role in managing inflammatory conditions.

- Pharmacokinetics :

Summary Table of Biological Activities

Propriétés

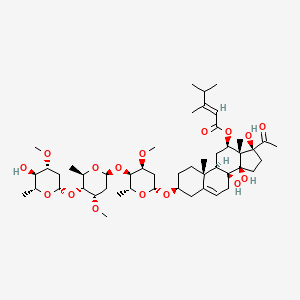

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.